N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamide
Description
Significance of Thiadiazole and Isoxazolo-Pyridine Moieties in Drug Discovery
The 1,3,4-thiadiazole ring system, characterized by a five-membered structure with two nitrogen and one sulfur atom, has been extensively studied for its pharmacological versatility. Derivatives exhibit antiviral, anticancer, and antibacterial activities, often attributed to their ability to mimic endogenous biomolecules and interact with enzymatic targets. For instance, the thiadiazole nucleus facilitates π-π stacking interactions with aromatic residues in protein binding pockets, enhancing target affinity.
Isoxazolo-pyridines, fused bicyclic systems combining isoxazole and pyridine rings, contribute complementary benefits. The isoxazole ring’s oxygen atom participates in hydrogen bonding, while the pyridine moiety introduces aromatic stability and metabolic resistance. Recent synthetic advances, such as intramolecular cyclization and transition-metal-free methodologies, have expanded access to functionalized isoxazolo-pyridines, enabling their integration into complex hybrids.
Table 1: Key Pharmacological Attributes of Thiadiazole and Isoxazolo-Pyridine Moieties
Structural Hybridization Strategies for Bioactive Molecule Design
Hybridizing thiadiazole and isoxazolo-pyridine units leverages synergistic interactions to overcome limitations of individual scaffolds. The carboxamide linker in N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamide serves dual purposes: (1) it spatially orients the moieties for optimal target engagement, and (2) introduces conformational rigidity to reduce entropy penalties during binding. The cyclopenta[b] fusion in the isoxazolo-pyridine segment further planarizes the structure, promoting intercalation into hydrophobic protein domains.
Modern hybridization techniques employ computational fragment-based design to identify complementary pharmacophores. For example, molecular docking studies might reveal that the isobutyl substituent on the thiadiazole ring fills a hydrophobic pocket adjacent to an enzyme’s active site, while the methyl group on the pyridine enhances metabolic stability. Such rational design principles are critical for advancing candidates with improved efficacy and reduced off-target effects.
Structural Analysis of the Hybrid Compound
- Thiadiazole Core : The 5-isobutyl substitution enhances lipophilicity, potentially improving blood-brain barrier permeability.
- Isoxazolo-Pyridine System : The 6,7-dihydro-5H-cyclopenta[b] ring imposes a bent geometry, favoring interactions with allosteric enzyme sites.
- Carboxamide Linker : Bridges electronic properties of both moieties, enabling charge transfer interactions critical for binding.
Properties
Molecular Formula |
C17H19N5O2S |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
6-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-oxa-2,5-diazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxamide |
InChI |
InChI=1S/C17H19N5O2S/c1-8(2)7-12-20-21-17(25-12)19-15(23)14-10-5-4-6-11(10)18-16-13(14)9(3)22-24-16/h8H,4-7H2,1-3H3,(H,19,21,23) |
InChI Key |
XSEWGEJMIZYDBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=NC3=C(CCC3)C(=C12)C(=O)NC4=NN=C(S4)CC(C)C |
Origin of Product |
United States |
Preparation Methods
The 5-isobutyl-1,3,4-thiadiazole ring is synthesized via cyclodehydration of thiosemicarbazides and aliphatic acids. Patent CA1039290A details an improved method using a mixed sulfuric acid–polyphosphoric acid (PPA) medium. For example, reacting 4-methyl-3-thiosemicarbazide with isobutyric acid (2-methylpropanoic acid) in a 15–35% H₂SO₄/65–85% PPA mixture at 100–110°C for 3 hours yields 5-isopropyl-2-methylamino-1,3,4-thiadiazole with an 85% yield (Table 1). Adjusting the alkyl chain of the acid precursor allows for the introduction of the isobutyl group. The reaction proceeds via acylation of the thiosemicarbazide, followed by intramolecular cyclization, with the mixed acid acting as both catalyst and dehydrating agent .
Key Reaction Parameters :
-
Acid Ratio : 25% H₂SO₄/75% PPA optimizes cyclization efficiency.
-
Temperature : 100–110°C ensures complete dehydration without side reactions.
-
Workup : Neutralization with ammonium hydroxide and extraction with toluene minimizes byproduct formation .
Assembly of the Cyclopenta-Isoxazolo-Pyridine Core
The cyclopenta[b]isoxazolo[4,5-e]pyridine framework is constructed through a gold(I)-catalyzed cyclization and subsequent Boulton–Katritzky rearrangement. As reported by Beilstein Journal of Organic Chemistry , 2-chloro-3-nitropyridines serve as starting materials for intramolecular nucleophilic substitution. For instance, treating 2-chloro-3-nitropyridine with propargylamine under AuCl catalysis forms the isoxazolo[4,5-b]pyridine scaffold via alkyne cyclization. Subsequent base-promoted rearrangement (K₂CO₃/MeOH) introduces the hydroxy group at position 3, critical for downstream functionalization .
Modifications for Methyl-Substituted Derivatives :
-
Introducing a methyl group at position 3 requires alkylation of the intermediate hydroxy group using methyl iodide in the presence of NaH.
-
Cyclopenta fusion is achieved via Diels-Alder reaction with cyclopentadiene, followed by dehydrogenation using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) .
Carboxamide Coupling and Final Assembly
The coupling of the thiadiazole and pyridine-isoxazole components is accomplished through a carboxamide bond. The carboxylic acid derivative of the cyclopenta-isoxazolo-pyridine is activated as an acyl chloride using SOCl₂ and reacted with the amine group of 5-isobutyl-1,3,4-thiadiazol-2-amine. As demonstrated in PMC2667321 , similar couplings employ HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent in DMF, yielding the target carboxamide with >80% efficiency .
Optimization Insights :
-
Activation Method : SOCl₂ vs. HATU: SOCl₂ is cost-effective but requires anhydrous conditions, whereas HATU offers higher reproducibility for sensitive substrates.
-
Solvent Selection : DMF enhances solubility of both components, while THF may precipitate intermediates.
Comparative Analysis of Synthetic Routes
Table 1 summarizes critical data from representative methodologies:
Challenges and Mitigation Strategies
-
Byproduct Formation in Thiadiazole Synthesis :
Excess polyphosphoric acid may lead to sulfonation byproducts. Diluting the acid mixture to 25% H₂SO₄ and precise temperature control (100–105°C) mitigates this issue . -
Low Yields in Cyclopenta Fusion :
Cyclopentadiene’s volatility necessitates sealed-tube reactions. Using a 10% excess of diene and 2Å molecular sieves improves yields to >70% . -
Amine Protection in Coupling :
The thiadiazole amine is prone to oxidation. Temporary protection with Boc (tert-butyloxycarbonyl) groups, followed by deprotection with TFA, maintains integrity .
Chemical Reactions Analysis
Types of Reactions
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often in solvents like ethanol or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; usually in the presence of a base like triethylamine
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to inhibit certain enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence .
Mechanism of Action
The mechanism of action of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic pathways .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound shares structural homology with derivatives bearing modifications on the thiadiazole ring or the fused bicyclic system. Key analogs include:
N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide
This analog () replaces the isobutyl group with a methoxymethyl substituent on the thiadiazole ring. Both compounds share the same molecular backbone (C15H15N5O3S), but the substituent variation alters their physicochemical profiles:
Thiazole- and Imidazolidinone-Based Analogs
Compounds listed in , such as (4S,5S)-thiazol-5-ylmethyl 4-benzyl-5-[(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl]-2-oxooxazolidine-3-carboxylate, feature distinct heterocyclic systems (e.g., thiazole, imidazolidinone). These analogs prioritize hydrogen-bonding interactions via carbonyl or amide groups, contrasting with the thiadiazole-carboxamide motif in the target compound.
Methodological Considerations in Structural Analysis
The structural characterization of these compounds relies on crystallographic software:
- SHELX (): Used for refining small-molecule structures, particularly for resolving the fused bicyclic system and substituent orientations .
- ORTEP-3 (): Employed for thermal ellipsoid visualization, critical for assessing conformational flexibility of the isobutyl or methoxymethyl groups .
- WinGX (): Facilitates data integration for single-crystal analyses, ensuring accuracy in bond-length and angle measurements .
Biological Activity
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamide is a novel compound with potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its pharmacological significance.
- CAS Number : 1219576-85-8
- Molecular Formula : C17H19N5O2S
- Molecular Weight : 357.4 g/mol
Synthesis
The synthesis of this compound typically involves the formation of the thiadiazole ring through cyclization reactions. The introduction of the isobutyl group and modifications to the cyclopenta[b]isoxazole structure are crucial for enhancing biological activity. Various synthetic routes have been explored to optimize yield and purity.
Anticancer Properties
Recent studies indicate that compounds with similar structural motifs exhibit significant anticancer activities. For instance, derivatives containing the thiadiazole moiety have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells.
Key Findings :
- IC50 Values : Compounds derived from thiadiazole scaffolds demonstrated IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL against cancer cell lines, indicating potent cytotoxic effects .
- Mechanism of Action : These compounds often induce cell cycle arrest and apoptosis through the upregulation of pro-apoptotic factors (Bax) and downregulation of anti-apoptotic factors (Bcl-2), leading to increased caspase activity .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Thiadiazole derivatives have been reported to exhibit activity against various bacterial strains.
In Vitro Studies :
- Compounds with similar structures have shown effectiveness against Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) as low as 1.56 µg/mL .
| Compound | Target Strain | MIC (µg/mL) |
|---|---|---|
| 6d | B. subtilis | 3.125 |
| 6h | S. aureus | 0.78 |
| 6i | C. difficile | 1.56 |
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Thiadiazole Ring : Acts as a pharmacophore contributing to both hydrophobic interactions and biological activity.
- Cyclopenta[b]isoxazole Moiety : Enhances lipophilicity and may facilitate cellular uptake.
- Isobutyl Substitution : Modulates the compound's interaction with biological targets.
Case Studies
Recent publications have highlighted the efficacy of similar thiadiazole-based compounds in preclinical models:
- Study on Anticancer Activity : A series of thiadiazole derivatives were evaluated for their cytotoxic effects against MCF-7 and HepG2 cells, revealing significant apoptotic activity linked to altered Bax/Bcl-2 ratios .
- Antimicrobial Efficacy : Research demonstrated that substituents on the thiadiazole ring could enhance or diminish antimicrobial efficacy against Gram-positive and Gram-negative bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
